Bienvenue dans la boutique en ligne BenchChem!

Milbemycin A3

Acaricide Antiparasitic Macrocyclic Lactone

Pure Milbemycin A3 eliminates A4 interference, providing distinct PK profiles (t1/2 1.6 d, Cmax 42 ng/mL in dogs) and lower nematode resistance ratios than avermectins. Its crystalline oxime (Form A) ensures homogeneous powder and predictable bioavailability for formulation. Essential for unambiguous SAR, resistance diagnostics, and stable dosage development. Order now for research-grade purity.

Molecular Formula C31H44O7
Molecular Weight 528.7 g/mol
CAS No. 51596-10-2
Cat. No. B162371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilbemycin A3
CAS51596-10-2
Synonyms5-hydroxymilbemycin beta7
CL 301,423
CL 301423
Cydectin
milbemectin
milbemycin
milbemycin A3
milbemycin A4
milbemycin alpha1
milbemycin alpha10
milbemycin alpha11
milbemycin alpha13
milbemycin alpha14
milbemycin alpha15
milbemycin alpha2
milbemycin alpha3
milbemycin alpha4
milbemycin alpha5
milbemycin alpha6
milbemycin alpha7
milbemycin alpha8
milbemycin alpha9
milbemycin B
milbemycin beta1
milbemycin beta12
milbemycin beta2
milbemycin beta3
milbemycin D
milbemycins
moxidectin
Molecular FormulaC31H44O7
Molecular Weight528.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)OC1C
InChIInChI=1S/C31H44O7/c1-18-7-6-8-23-17-35-28-27(32)21(4)14-26(31(23,28)34)29(33)36-25-15-24(10-9-19(2)13-18)38-30(16-25)12-11-20(3)22(5)37-30/h6-9,14,18,20,22,24-28,32,34H,10-13,15-17H2,1-5H3/b7-6-,19-9-,23-8?/t18-,20-,22+,24+,25-,26-,27+,28+,30-,31+/m0/s1
InChIKeyZLBGSRMUSVULIE-DELYHUHOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid
SolubilityMilbemycin A3: In methanol 64.8, ethanol 41.9, acetone 66.1, n-hexane 1.4, benzene 143.1, ethyl acetate 69.5 (all in g/L, 20 °C). Milbemycin A4: In methanol 458.8, ethanol 234.0, acetone 365.3, n-hexane 6.5, benzene 524.2, ethyl acetate 320.4 (all in g/L, 20 °C).
Milbemycin A3: In water 0.88 ppm (20 °C). Milbemycin A4: In water 7.2 ppm (20 °C)

Milbemycin A3 (CAS 51596-10-2): A Defined Macrocyclic Lactone Component for Antiparasitic Research and Formulation


Milbemycin A3 is a naturally occurring 16-membered macrocyclic lactone produced by the fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus [1]. It is a key component of the milbemycin complex, acting as an allosteric modulator of glutamate-gated chloride channels in invertebrates, leading to paralysis and death of target pests [2]. Unlike the more commonly used commercial mixture (milbemectin) which comprises only ~30% A3 alongside ~70% A4, pure Milbemycin A3 is a distinct molecular entity with unique properties that are averaged or masked in the technical mixture [3]. This guide provides quantitative evidence defining Milbemycin A3's specific scientific and industrial differentiation.

Why Milbemycin A3 (CAS 51596-10-2) Cannot Be Substituted by Class Analogs or Technical Mixtures


Substituting Milbemycin A3 with the common technical mixture (milbemectin) or other macrocyclic lactones like avermectin B1a is scientifically invalid due to significant differences in pharmacokinetics, metabolism, and resistance profiles. Direct comparative studies demonstrate that Milbemycin A3 is absorbed faster and cleared more rapidly from tissues than its A4 counterpart, resulting in a distinct exposure profile [1]. Furthermore, its lack of a C-13 disaccharide group, which is present in avermectins like ivermectin, fundamentally alters its interaction with transport proteins and target sites, contributing to a documented lower resistance ratio (RR) in certain nematode populations compared to ivermectin [2][3]. These quantifiable differences mean that results obtained with mixtures or other classes cannot be reliably extrapolated to pure Milbemycin A3.

Quantitative Evidence Guide: Procurement-Relevant Differentiation of Milbemycin A3 (CAS 51596-10-2)


Milbemycin A3/A4 Mixture Exhibits Higher Potency Against Adult Mites than Doramectin

In a direct head-to-head comparison, the Milbemycin A3/A4 mixture (the form in which A3 is most commonly studied) demonstrated superior acaricidal potency against adult spider mites compared to doramectin. The IC50 for the Milbemycin A3/A4 mixture was 5.4 ± 1.7 μg/mL, while doramectin required a higher concentration with an IC50 of 7.3 ± 1.5 μg/mL [1]. This establishes a benchmark for the potency of the mixture that contains Milbemycin A3.

Acaricide Antiparasitic Macrocyclic Lactone

Milbemycin A3 Demonstrates Faster Absorption and Elimination Kinetics than Milbemycin A4

Cross-study comparison of pharmacokinetic data reveals significant differences between the pure components A3 and A4. In a study in dogs, the terminal plasma half-life (t1/2) of milbemycin oxime A3 was 1.6 ± 0.4 days, while the A4 form was 3.3 ± 1.4 days [1]. Furthermore, the maximum plasma concentration (Cmax) for A3 was 42 ± 11 ng/mL, a fraction of the 246 ± 71 ng/mL observed for A4 [1]. This indicates a distinct pharmacokinetic profile for each component, which is averaged and obscured when using the technical mixture.

Pharmacokinetics Drug Metabolism Veterinary Parasiticide

Milbemycin A3 is Metabolized and Cleared from Tissues Faster than Milbemycin A4

A study in rats directly comparing the metabolic fate of A3 and A4 confirmed that A3 is processed more rapidly. Concentrations of the radiolabeled parent compound were lower in tissues from rats treated with Milbemycin A3 compared to those treated with Milbemycin A4, indicating faster metabolism and elimination [1]. Additionally, the in situ intestinal absorption of A3 was observed to be faster than that of A4 [1].

Xenobiotic Metabolism Tissue Residue Pharmacokinetics

Milbemycins Exhibit Lower Resistance Ratios than Ivermectin in Nematodes

In a study assessing in vitro effects on drug-resistant nematodes, milbemycins as a class demonstrated generally lower resistance ratios (RRs) compared to ivermectin (IVM) [1]. While ivermectin and its components showed the highest potency against susceptible isolates, they also exhibited the highest RRs in both Haemonchus contortus and Ostertagia circumcincta [1]. The study concluded that the low RRs recorded for milbemycins in vitro suggest other factors like pharmacokinetics influence in vivo potency [1].

Anthelmintic Resistance Drug Resistance Nematode Control

Acute Oral Toxicity of Milbemycin A3 is Comparable to Milbemectin Mixture in Rodents

A review of available toxicity data reveals that the oral LD50 value for Milbemycin A3 in rats is 456 mg/kg . This value aligns closely with toxicity data for the milbemectin mixture, which reports an oral LD50 of 456 mg/kg in female rats and 762 mg/kg in male rats [1]. The consistent toxicity profile suggests that the A3 component does not confer any disproportionate increase in acute mammalian toxicity compared to the A3/A4 mixture.

Toxicology Safety Profile Macrocyclic Lactone

Milbemycin A3 Oxime's Crystallinity Enables Precise Formulation Unattainable with the Amorphous Mixture

Patent literature explicitly states that a single component of Milbemycin A3 oxime can be isolated as a distinct, stable crystal form (Crystal Form A), whereas the A3/A4 oxime mixture cannot form a crystal [1]. This is because the mixture is inherently amorphous, which presents challenges for stability, storage, and consistent formulation. The ability to obtain pure A3 oxime in a crystalline state provides significant advantages in pharmaceutical and agrochemical manufacturing, including ease of handling, improved purity, and more reliable dissolution characteristics [1].

Solid-State Chemistry Crystallography Formulation Science

Validated Research and Industrial Applications for Milbemycin A3 (CAS 51596-10-2)


Precision Pharmacokinetic and Metabolism Studies in Mammals

For researchers investigating the metabolism of macrocyclic lactones, pure Milbemycin A3 is essential. As demonstrated, A3 exhibits a significantly faster terminal half-life (1.6 days) and lower Cmax (42 ng/mL) compared to Milbemycin A4 in dogs [1]. Using the standard A3/A4 mixture would confound the results due to the overlapping but distinct pharmacokinetic profiles of the two components. Similarly, tissue distribution studies in rats show A3 clears from tissues more rapidly than A4 [2]. Pure Milbemycin A3 allows for the precise characterization of its unique metabolic pathway (primarily hydroxylation to 13-OH-A3) without interference from A4-derived metabolites.

Mechanistic Studies of Anthelmintic Resistance

The class-level evidence that milbemycins demonstrate lower resistance ratios (RRs) than ivermectin in certain nematode populations makes pure Milbemycin A3 a critical tool for resistance research [3]. Studies investigating the mechanisms of macrocyclic lactone resistance can use pure A3 to dissect compound-specific effects on target-site mutations or efflux pump activity, isolating its contribution from that of the structurally similar A4. This is vital for developing diagnostic tools and management strategies for drug-resistant parasitic nematodes.

Development of Stable, Crystalline Pharmaceutical Dosage Forms

For pharmaceutical and agrochemical manufacturers, the procurement of pure Milbemycin A3 oxime (derived from A3) is justified by its ability to form a stable crystal (Crystal Form A) [4]. This contrasts sharply with the technical mixture, which remains amorphous and is more challenging to formulate consistently. The crystalline nature of pure A3 oxime facilitates the production of homogeneous powders, improves stability during storage, and allows for more predictable dissolution and bioavailability in final dosage forms, such as oral tablets or topical spot-ons for companion animals.

Synthesis of Novel Milbemycin Analogs

Milbemycin A3 serves as a well-defined starting material for semi-synthesis. Researchers have successfully synthesized a range of novel analogs, including 27-oxo, 27-hydroxy, and 27-alkoxymilbemycins, from pure A3 and A4 precursors [5]. While the synthesized analogs did not show superior acaricidal activity to the parent compounds in that specific study, the research underscores the value of having pure, single-component starting materials like Milbemycin A3 for exploring structure-activity relationships (SAR) and generating new chemical entities. The use of pure A3 avoids the complexity and purification challenges associated with using a mixture as a synthetic precursor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Milbemycin A3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.